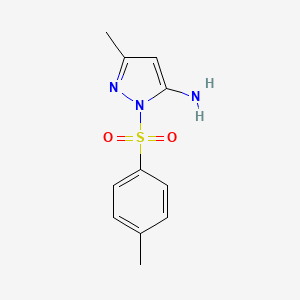

3-Methyl-1-tosyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(4-methylphenyl)sulfonylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-3-5-10(6-4-8)17(15,16)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAPGSHYLRMKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key intermediate in the development of various active pharmaceutical ingredients. This document details the synthetic pathway, experimental protocols, and relevant data to support research and development in medicinal chemistry.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active compounds.[1] The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs. The addition of a tosyl group can modulate the electronic properties and reactivity of the pyrazole ring, making this intermediate particularly valuable for the synthesis of targeted therapeutics.

This guide outlines a reliable synthetic route to this compound, starting from the readily available precursor, 3-Methyl-1H-pyrazol-5-amine.

Synthetic Pathway

The synthesis of this compound is achieved through the tosylation of 3-Methyl-1H-pyrazol-5-amine. This reaction involves the treatment of the starting amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired product.

References

In-Depth Technical Guide to 3-Methyl-1-tosyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole (B372694) ring system. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The incorporation of a tosyl (p-toluenesulfonyl) group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design and development. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. To date, specific experimental data on properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and extrapolated knowledge from related structures.

| Property | Value | Source/Comment |

| IUPAC Name | 3-methyl-1-(4-methylphenyl)sulfonyl-1H-pyrazol-5-amine | --- |

| CAS Number | 92133-93-2 | --- |

| Molecular Formula | C₁₁H₁₃N₃O₂S | --- |

| Molecular Weight | 251.31 g/mol | --- |

| Appearance | White to off-white solid | Certificate of Analysis |

| Purity | ≥99.90% (by LCMS) | Certificate of Analysis |

| Storage | Store at 4°C, protect from light | Certificate of Analysis |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route involves the tosylation of the parent amine, 3-methyl-1H-pyrazol-5-amine. The reaction would proceed via the nucleophilic attack of one of the pyrazole's nitrogen atoms or the exocyclic amine group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The regioselectivity of this reaction can be influenced by the reaction conditions.

A related synthesis of a more substituted analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been reported and can serve as a model for the synthesis of the title compound.[1] This procedure involves the reaction of the corresponding aminopyrazole with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724).

Hypothetical Experimental Protocol for the Synthesis of this compound:

-

Materials:

-

3-Methyl-1H-pyrazol-5-amine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or another suitable base (e.g., pyridine)

-

Anhydrous acetonitrile or dichloromethane (B109758) (DCM) as solvent

-

Standard laboratory glassware and work-up reagents

-

-

Procedure:

-

To a solution of 3-methyl-1H-pyrazol-5-amine in anhydrous acetonitrile, an equimolar amount or a slight excess of triethylamine is added.

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

p-Toluenesulfonyl chloride, dissolved in a minimal amount of anhydrous acetonitrile, is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

-

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methyl protons on the pyrazole ring, the methyl protons on the tosyl group, the aromatic protons of the tosyl group, the proton on the pyrazole ring, and the amine protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the tosyl group (including the methyl and aromatic carbons), and the carbon attached to the methyl group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, S=O stretching of the sulfonyl group, and C=C and C-N stretching of the pyrazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (251.31 g/mol ).

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported. However, the broader class of pyrazole derivatives is known to possess a wide range of pharmacological properties, including but not limited to:

-

Anti-inflammatory

-

Analgesic

-

Anticancer

-

Antimicrobial

-

Antiviral

The tosyl group can influence the biological activity by altering the molecule's interaction with biological targets and its pharmacokinetic profile. Given its structural features, this compound could be investigated as an intermediate in the synthesis of more complex, biologically active molecules or evaluated for its own therapeutic potential. Pyrazole-sulfonamide hybrids, for instance, have shown promising anticancer activity.[1]

Logical Relationship of Pyrazole Derivatives in Drug Discovery:

Caption: The central role of pyrazole derivatives in the drug discovery process.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. While detailed experimental data on its physicochemical properties and a specific, published synthesis protocol are currently limited, its structural relationship to a wide range of biologically active pyrazole derivatives suggests its potential as a building block for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

References

Spectroscopic and Synthetic Overview of 1-Tosyl-1H-Pyrazoles

Absence of specific data for 3-Methyl-1-tosyl-1H-pyrazol-5-amine and analysis of a representative analogue.

Extensive searches for spectroscopic data for the specific compound this compound did not yield any direct experimental results. This suggests that while the compound is noted as a potential drug intermediate, its detailed characterization may not be readily available in the public domain.

To provide relevant information for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of a closely related and well-characterized compound: 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole . This analogue, which features a tosyl group on the pyrazole (B372694) ring, serves as a valuable reference for understanding the spectroscopic characteristics and synthetic approaches applicable to this class of molecules. The primary structural differences from the target compound are the presence of a phenyl group at position 5 (instead of an amine) and a p-tolyl group at position 3 (instead of a methyl group).

Spectroscopic Data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole

The following tables summarize the quantitative spectroscopic data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole.[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | d | 8.1 | 2H (aromatic) |

| 7.63 | d | 8.4 | 2H (aromatic) |

| 7.50–7.43 | m | - | 5H (aromatic) |

| 7.23–7.19 | m | - | 4H (aromatic) |

| 6.59 | s | - | 1H (pyrazole ring) |

| 2.38 | s | - | 3H (methyl) |

| 2.37 | s | - | 3H (methyl) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.34 | Quaternary Carbon (Pyrazole Ring) |

| 149.48 | Quaternary Carbon (Pyrazole Ring) |

| 145.22 | Quaternary Carbon (Aromatic) |

| 139.36 | Quaternary Carbon (Aromatic) |

| 134.93 | Quaternary Carbon (Aromatic) |

| 130.00 | Aromatic CH |

| 129.70 | Aromatic CH |

| 129.60 | Aromatic CH |

| 129.42 | Aromatic CH |

| 129.40 | Aromatic CH |

| 128.56 | Aromatic CH |

| 128.02 | Aromatic CH |

| 127.80 | Aromatic CH |

| 126.38 | Aromatic CH |

| 109.53 | CH (Pyrazole Ring) |

| 21.67 | Methyl Carbon |

| 21.40 | Methyl Carbon |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 389.1318 | 389.1310 |

Experimental Protocols

The following are generalized experimental protocols relevant to the synthesis and characterization of 1-tosyl-1H-pyrazoles, based on published methods.[1]

General Synthesis of 1-Tosyl-1H-pyrazoles

A common method for the synthesis of 1-tosyl-1H-pyrazoles involves the reaction of a suitable pyrazole precursor with tosyl chloride in the presence of a base. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often using column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a substituted 1-tosyl-1H-pyrazole.

References

In-Depth Technical Guide: 3-Methyl-1-tosyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a sulfonamide derivative of a pyrazole (B372694), a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrazole cores are found in numerous FDA-approved drugs and are known to interact with a variety of biological targets. The addition of a tosyl group can modify the compound's physicochemical properties, such as its lipophilicity and metabolic stability, potentially influencing its biological activity. This technical guide provides an overview of the available information on this compound, with a focus on its synthesis and characterization.

Chemical Identity

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in the scientific literature. However, data from a closely related structural analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide , provides valuable insights into the expected spectral characteristics. The primary difference in this analog is the presence of a tert-butyl group instead of a methyl group at the 3-position of the pyrazole ring and an additional N-methylation.

Table 1: Spectroscopic Data for the Structural Analog N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]

| Data Type | Observation |

| FT-IR (ATR, cm⁻¹) | 2957 (C-H), 1595 (C=N, C=C), 1363 (asymmetric SO₂), 1170 (symmetric SO₂), 892 (S-N), 676 (S-C) |

| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 7.78 (d, J = 8.0 Hz, 4H), 7.34 (d, J = 8.0 Hz, 4H), 5.74 (s, 1H), 3.40 (s, 3H), 2.48 (s, 6H), 1.24 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 160.9, 145.9, 135.8, 130.9, 129.8, 129.0, 103.7, 35.6, 32.4, 30.4, 21.9 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₈N₃O₂S₂ [M+H]⁺: 462.1516; Found: 462.1510 |

Experimental Protocols

The synthesis of this compound would likely proceed via a sulfonamidation reaction of 3-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride. The following is a generalized experimental protocol adapted from the synthesis of a similar compound.[1]

Synthesis of this compound (Proposed)

-

Materials:

-

3-Methyl-1H-pyrazol-5-amine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Acetonitrile (or another suitable aprotic solvent)

-

Ethyl acetate

-

Distilled water

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine in acetonitrile.

-

Add triethylamine to the solution.

-

To this stirring mixture, add p-toluenesulfonyl chloride portion-wise at room temperature.

-

Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add distilled water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterize the purified product using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.

-

Logical Relationships and Workflows

The synthesis of this compound follows a straightforward chemical transformation. This can be visualized as a logical workflow from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, though it is not a widely characterized or commercially available substance. Its synthesis can be achieved through a standard sulfonamidation reaction. The data presented here, largely based on a close structural analog, provides a foundational understanding for researchers interested in the synthesis and further investigation of this and similar pyrazole derivatives. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

References

An In-depth Technical Guide on the Stability of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted stability of 3-Methyl-1-tosyl-1H-pyrazol-5-amine. Due to the absence of specific stability studies on this compound in publicly available literature, this guide synthesizes information based on the known chemical properties and stability of its core functional groups: the pyrazole (B372694) ring and the N-tosylamide moiety. The experimental protocols provided are based on established methodologies for stability testing of heterocyclic pharmaceutical compounds.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The tosyl group is frequently employed as a protecting group for amines, forming a stable sulfonamide linkage. Understanding the stability of this molecule is crucial for its potential development as a pharmaceutical agent, as it influences its synthesis, formulation, storage, and biological activity.

Predicted Stability Profile

The stability of this compound is predicted based on the individual stabilities of the pyrazole ring and the tosylamide functional group.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally imparts significant stability. It is expected to be relatively resistant to moderate heat and light. However, certain conditions can lead to its degradation. The pyrazole ring is generally resistant to oxidation due to its aromatic nature.[1] Reactions typically target substituents on the ring rather than the ring itself.[1] The pyrazole ring is susceptible to opening under harsh oxidative conditions, especially when strong oxidants are used or in the presence of strong bases.[1] The presence of an amino group at the C5 position can make the ring more prone to oxidative opening.[1] The aromaticity of the pyrazole ring makes it resistant to reduction, often requiring harsh conditions like high-pressure catalytic hydrogenation to break the aromatic system.[1] In acidic media, the pyrazole ring is expected to be relatively stable, though protonation of the nitrogen atoms can occur, potentially making it more susceptible to nucleophilic attack under forcing conditions.[2]

-

Tosylamide Group: The N-tosyl group forms a sulfonamide, which is known to be a very stable protecting group for amines.[3] Sulfonamides are generally resistant to a wide range of reaction conditions.[4] Cleavage of the N-S bond in tosylamides typically requires harsh conditions, such as strong acid and heat or potent reducing agents.[3][5] For instance, hydrolysis of N-arylsulfonamides can be achieved with trifluoromethanesulfonic acid.[6]

Based on this, this compound is predicted to be a relatively stable compound under normal storage conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and high-temperature conditions.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis:

-

Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the tosylamide bond may undergo hydrolysis to yield 3-methyl-1H-pyrazol-5-amine and p-toluenesulfonic acid. The pyrazole ring itself is expected to be more stable but could undergo degradation under very harsh acidic conditions.

-

Alkaline Hydrolysis: Tosylamides are generally stable to base. However, at high temperatures and strong basic conditions, hydrolysis might occur, although likely to a lesser extent than acidic hydrolysis.

-

-

Oxidation: The pyrazole ring, particularly with the C5-amine substituent, is a potential site for oxidation.[1] Strong oxidizing agents could lead to ring-opening or the formation of hydroxylated or N-oxide derivatives. The methyl group on the pyrazole ring could also be a site of oxidation.

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur. Studies on other sulfonamides have shown that thermal degradation can lead to the cleavage of the C-S and S-N bonds.[7][8] For sulfamethoxazole, thermal degradation resulted in the release of aniline (B41778) and SO2.[8] A similar fragmentation pattern could be possible for this compound.

-

Photodegradation: Pyrazole derivatives have been investigated for their photostability, and some are used as fluorescent probes due to their good photostability.[9] However, prolonged exposure to high-intensity UV or visible light could potentially lead to degradation, possibly through radical mechanisms or rearrangement reactions.[10]

A visual representation of the potential degradation pathways is provided below.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[11][12] The following are generalized protocols that can be adapted for this compound. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

4.1. General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This stock solution will be used for the subsequent stress studies.

4.2. Acidic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 M and 1 M HCl.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an appropriate amount of sodium hydroxide (B78521) (NaOH).

-

Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

4.3. Basic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 M and 1 M NaOH.

-

Follow the incubation, sampling, and neutralization (with HCl) steps as described for acidic hydrolysis.

-

Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

4.4. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Incubate the solution at room temperature.

-

Withdraw samples at various time points.

-

Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

4.5. Thermal Degradation (Solid State)

-

Place a known amount of the solid compound in a controlled temperature oven at various temperatures (e.g., 60 °C, 80 °C, 105 °C).

-

Withdraw samples at different time points.

-

Dissolve the samples in a suitable solvent and dilute to a known concentration for HPLC analysis.

4.6. Photostability Testing (Solid State and Solution)

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

At the end of the exposure period, prepare the samples for HPLC analysis.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Analytical Methodology for Stability Indicating Assay

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for such studies.[15][16]

5.1. Proposed HPLC Method

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) can be a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectrophotometry of the parent compound (a wavelength of maximum absorbance).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10 µL.

Method development and validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is recommended for easy comparison of the data.

Table 1: Hypothetical Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradation Products |

| Control | 24 | 99.8 | 0.2 | 0 |

| 0.1 M HCl (60 °C) | 8 | 90.5 | 9.5 | 2 |

| 1 M HCl (60 °C) | 4 | 85.2 | 14.8 | 3 |

| 0.1 M NaOH (60 °C) | 24 | 95.1 | 4.9 | 1 |

| 1 M NaOH (60 °C) | 12 | 92.3 | 7.7 | 2 |

| 3% H₂O₂ (RT) | 24 | 88.7 | 11.3 | 4 |

| Thermal (80 °C, solid) | 48 | 96.4 | 3.6 | 1 |

| Photolytic (ICH Q1B) | - | 98.2 | 1.8 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

While specific stability data for this compound is not currently available, a predictive assessment based on its chemical structure suggests it is a relatively stable molecule. The primary potential degradation pathways include hydrolysis of the tosylamide bond and oxidation of the pyrazole ring under harsh conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to empirically determine its stability profile. Such studies are indispensable for the development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. p-Toluenesulfonamides [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. ijrpp.com [ijrpp.com]

- 12. ajrconline.org [ajrconline.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. benchchem.com [benchchem.com]

- 16. ijcpa.in [ijcpa.in]

Solubility of 3-Methyl-1-tosyl-1H-pyrazol-5-amine in Organic Solvents: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often used as an intermediate in the synthesis of bioactive molecules. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and handling in both laboratory and industrial settings. An extensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a comprehensive predicted solubility profile based on its molecular structure and outlines a detailed experimental protocol for its determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

Molecular Structure Analysis:

-

Polar Moieties: The structure includes a primary amine (-NH2) group and a sulfonamide (-SO2N-) linkage, both of which are polar and capable of acting as hydrogen bond donors and acceptors.[3] The pyrazole (B372694) ring itself is a polar heterocyclic system. These features suggest an affinity for polar solvents.

-

Non-Polar Moieties: The tosyl group contains a non-polar benzene (B151609) ring and a methyl group. The methyl group on the pyrazole ring also contributes to the non-polar character of the molecule.

Predicted Solubility:

Based on this structural analysis, the following solubility trends are anticipated. This information is summarized in Table 1.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohol can engage in hydrogen bonding with the amine and sulfonamide groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents have significant dipole moments and can interact with the polar functional groups of the solute, though they do not donate hydrogen bonds. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and ketones. THF is more polar than diethyl ether and is expected to be a better solvent. |

| Aromatic | Toluene, Benzene | Low | The non-polar aromatic ring of the solvent will have some affinity for the tosyl group, but overall polarity mismatch with the polar groups will limit solubility. |

| Aliphatic | Hexane, Heptane | Very Low | These are non-polar solvents and are unlikely to effectively solvate the polar functional groups of this compound.[1] |

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for experimentally determining the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[4]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the solute in the saturated solution.

-

Report the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was made.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

3-Methyl-1-tosyl-1H-pyrazol-5-amine: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Biological Significance of a Key Pyrazole (B372694) Intermediate

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as a "privileged scaffold" in medicinal chemistry. The incorporation of a tosyl (p-toluenesulfonyl) group, a common protecting group and a moiety known to influence biological activity, makes this compound a valuable intermediate in the synthesis of a wide range of potentially therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities associated with its structural class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

While specific experimental data for this compound is not extensively reported in the public domain, the chemical properties can be inferred from its constituent parts and related analogs. The table below summarizes the available data for the parent amine, 3-methyl-1H-pyrazol-5-amine, which serves as the immediate precursor.

| Property | Value | Reference |

| Molecular Formula | C4H7N3 | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Boiling Point | 213 °C (14 mmHg) | [1] |

| Flash Point | >110 °C | [1] |

| Density | 1.221 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound is expected to follow a standard procedure for the N-sulfonylation of aminopyrazoles. This involves the reaction of 3-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

A detailed experimental protocol for the synthesis of a closely related analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, provides a strong template for the synthesis of the title compound.[2] The following is a generalized procedure adapted for the synthesis of this compound.

Materials:

-

3-Methyl-1H-pyrazol-5-amine

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Triethylamine (B128534) (or another suitable base, e.g., pyridine)

-

Acetonitrile (B52724) (or another suitable aprotic solvent, e.g., dichloromethane)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a solution of 3-methyl-1H-pyrazol-5-amine (1 equivalent) in acetonitrile, add triethylamine (1.2-2.2 equivalents).

-

Stir the mixture at room temperature.

-

Slowly add a solution of p-toluenesulfonyl chloride (1-2 equivalents) in acetonitrile to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

It is important to note that the reaction can potentially yield a mixture of the mono-tosylated product and a di-tosylated byproduct where the exocyclic amine is also sulfonated. The stoichiometry of the reagents, particularly the amount of tosyl chloride and base, will influence the product distribution.[2]

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While this compound is primarily considered a drug intermediate, the broader class of pyrazole-sulfonamide derivatives has demonstrated a wide range of biological activities, suggesting potential therapeutic applications for compounds derived from this core structure.

Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the title compound, is found in the Aurora kinase inhibitor tozasertib.[3] Modifications on the pyrazole ring have been shown to significantly affect the selectivity and potency of these inhibitors.[3] It is plausible that derivatives of this compound could be explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

References

The Discovery of Substituted Aminopyrazoles: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of substituted aminopyrazoles, a privileged scaffold in modern medicinal chemistry.

Substituted aminopyrazoles have emerged as a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Their versatile structure has been successfully exploited to target a range of debilitating diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of substituted aminopyrazole discovery, from fundamental synthesis protocols to their interaction with key biological pathways.

Core Synthetic Methodologies

The synthesis of the aminopyrazole core can be achieved through several reliable methods. The most prevalent approaches involve the condensation of β-ketonitriles with hydrazines and efficient one-pot three-component reactions.

Synthesis via β-Ketonitrile Condensation

A versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine (B178648) or its derivatives.[1][2] The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon yields the 5-aminopyrazole ring system.[1][2]

Experimental Protocol: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol (B145695).[3]

-

Hydrazine Addition: Add hydrazine hydrate (B1144303) or a substituted hydrazine (1.0-1.2 equivalents) to the solution.[3]

-

Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a duration determined by the specific substrates, typically monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the desired substituted aminopyrazole.[3]

Three-Component Synthesis

One-pot, multi-component reactions offer an efficient and atom-economical approach to constructing diverse libraries of substituted aminopyrazoles. A common strategy involves the reaction of a 1,3-dicarbonyl compound, a substituted phenyl isothiocyanate, and hydrazine hydrate, often mediated by iodine in ethanol.[4]

Experimental Protocol: Iodine-Mediated Three-Component Synthesis

-

Reaction Setup: To a 25 mL single-neck flask, add the substituted phenyl isothiocyanate (0.5 mmol), 1,3-dicarbonyl compound (0.5 mmol), hydrazine hydrate (0.5 mmol), and iodine (0.5 mmol) in ethanol (5 mL).[4]

-

Reaction Conditions: The reaction mixture is stirred at 60°C for several hours, with progress monitored by TLC.[4]

-

Purification: After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the target multi-substituted aminopyrazole.[4]

Biological Evaluation Protocols

The therapeutic potential of newly synthesized substituted aminopyrazoles is assessed through a battery of in vitro assays. Key evaluations include cytotoxicity screening against cancer cell lines and specific enzyme inhibition assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

-

Compound Treatment: The aminopyrazole compounds are dissolved in DMSO and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these concentrations for 48 to 72 hours.[5]

-

MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours.[5]

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

To determine the specific molecular targets of aminopyrazole derivatives, in vitro kinase inhibition assays are performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation: A stock solution of the test aminopyrazole is prepared in 100% DMSO and serially diluted to create a concentration range for IC₅₀ determination.[8]

-

Kinase Reaction: The kinase, its specific substrate, and the test compound are incubated in a kinase reaction buffer. The reaction is initiated by the addition of ATP.[8]

-

ADP Detection: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[8]

-

Luminescence Measurement: The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.[8]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected substituted aminopyrazole derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Substituted Aminopyrazoles

| Compound Class | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |

| Pyrazolo[1,5-a]pyrimidines | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | - | - |

| Spiro Pyrazolo[3,4-b]pyridines | HepG2, HeLa | 4.2, 5.9 | Doxorubicin, Cisplatin | 1.7, 4.8 |

| Aryl Azo Imidazo[1,2-b]pyrazoles | MCF-7 | 6.1, 8.0, 7.4 | Doxorubicin | 10.3 |

| Pyrazole-Indole Hybrid (7a) | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Pyrazole-Indole Hybrid (7b) | HepG2 | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Pyrazolopyrimidine (7) | MCF-7 | 11.51 ± 0.35 | 5-Fluorouracil | - |

| Pyrazolopyrimidine (7) | HCT-116 | 21.25 ± 0.37 | 5-Fluorouracil | - |

Data compiled from multiple sources.[5][7][9]

Table 2: Kinase Inhibitory Activity of Substituted Aminopyrazoles

| Compound | Target Kinase | Activity | Key Finding |

| Compound 6 | FGFR2 (WT & V564F) | Sub-nM GI₅₀ | Potent against wild-type and gatekeeper mutant. |

| Compound 19 | FGFR1 / FGFR4 | 25.1 / 438 nM GI₅₀ | Demonstrates some selectivity against FGFR4. |

| Analog 24 | CDK2 / CDK5 | Low-nM potency | Exhibits excellent selectivity for CDK2/5. |

| Pyrazole-Indole Hybrid (7a) | CDK2 | IC₅₀ = 0.074 ± 0.15 µM | Superior inhibitory activity compared to roscovitine. |

| Pyrazole-Indole Hybrid (7b) | CDK2 | IC₅₀ = 0.095 ± 0.10 µM | Superior inhibitory activity compared to roscovitine. |

Data compiled from multiple sources.[9][10]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted aminopyrazoles are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and immune responses. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Conclusion

The substituted aminopyrazole scaffold represents a highly successful platform in the ongoing quest for novel and effective therapeutic agents. The synthetic accessibility and the potential for diverse functionalization have allowed for the generation of extensive compound libraries, leading to the discovery of potent and selective inhibitors for a variety of biological targets. The data and protocols presented in this guide underscore the importance of a systematic approach to the discovery and development of aminopyrazole-based drugs. Continued exploration of this chemical space, guided by a deep understanding of the underlying biology and structure-activity relationships, holds immense promise for addressing unmet medical needs across multiple therapeutic areas.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a Versatile Drug Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Methyl-1-tosyl-1H-pyrazol-5-amine as a key intermediate in the synthesis of various pharmaceutically active compounds. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The tosyl group in this compound serves as a crucial protecting group and allows for selective functionalization, making it a valuable building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the precursor 3-Methyl-1H-pyrazol-5-amine, followed by the tosylation of its amino group.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine

This protocol is based on the reaction of cyanoacetone with hydrazine (B178648) hydrate (B1144303).[2]

Materials:

-

Cyanoacetone or its alkali metal salt

-

Hydrazine hydrate or a hydrazinium (B103819) salt

-

Hydrochloric acid (if starting with the alkali salt)

-

Toluene (optional, for workup)

Procedure:

-

In a reaction vessel, combine cyanoacetone (1.0 eq) with hydrazine hydrate (1.0-1.2 eq) in a suitable solvent such as water or ethanol.

-

If using an alkali metal salt of cyanoacetone, dissolve it in water and add hydrazine hydrate. Then, carefully add hydrochloric acid to adjust the pH to approximately 1-2 to initiate the reaction.

-

The reaction mixture is stirred at a temperature ranging from 30°C to 100°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, if an alkali salt was used, the resulting alkali metal chloride can be precipitated by adding a low molecular weight alkanol like ethanol and removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation or crystallization to yield 3-Methyl-1H-pyrazol-5-amine as a solid.

Protocol 2: Synthesis of this compound

This protocol is adapted from the tosylation of a structurally similar aminopyrazole derivative.[1] The tosyl group protects the exocyclic amine, allowing for subsequent reactions at other positions of the pyrazole ring.

Materials:

-

3-Methyl-1H-pyrazol-5-amine (1.0 eq)

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) (1.1 eq)

-

Pyridine (B92270) or Triethylamine (B128534) (as a base)

-

Dichloromethane (DCM) or Acetonitrile (B52724) (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 3-Methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine or triethylamine (1.5 eq) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Synthesis Parameters

| Step | Reactants | Solvent | Base | Temperature | Time (h) | Typical Yield |

| Precursor Synthesis | Cyanoacetone, Hydrazine Hydrate | Water/Ethanol | - | 30-100°C | 4-8 | ~72% |

| Tosylation | 3-Methyl-1H-pyrazol-5-amine, p-Toluenesulfonyl chloride | DCM/ACN | Pyridine/TEA | 0°C to RT | 12-24 | >85% (est.) |

Yields are based on literature for similar compounds and may vary.

Table 2: Representative Spectroscopic Data

The following data are representative of what can be expected for this compound, based on analyses of similar structures.[1]

| Analysis Type | Expected Data |

| ¹H NMR | δ (ppm): 7.8-7.9 (d, 2H, Ar-H ortho to SO₂), 7.2-7.3 (d, 2H, Ar-H meta to SO₂), ~6.0 (s, 1H, pyrazole C4-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, pyrazole C3-CH₃). A broad singlet for the NH proton is also expected. |

| ¹³C NMR | δ (ppm): ~145 (Ar-C-SO₂), ~140 (Pyrazole C5), ~135 (Ar-C-CH₃), ~130 (Ar-CH), ~128 (Ar-CH), ~100 (Pyrazole C4), ~21 (Ar-CH₃), ~12 (Pyrazole C3-CH₃). |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1600 (C=N stretch), ~1350 and ~1170 (asymmetric and symmetric SO₂ stretch). |

| MS (ESI) | Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃O₂S). |

Application Notes: Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various kinase and enzyme inhibitors. The tosyl group can be removed under specific conditions to liberate the amine for further reactions, or the pyrazole ring can be functionalized while the amine is protected.

Application 1: Intermediate for Kinase Inhibitors (JAK and CDK families)

Aminopyrazole-based compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are crucial targets in cancer therapy.[3][4][5][6][7]

Synthetic Workflow: A common strategy involves the coupling of the aminopyrazole core with a substituted pyrimidine (B1678525) or a similar heterocyclic system.

Biological Pathway: JAK/STAT Signaling JAK inhibitors block the signaling cascade that leads to cell proliferation and survival, which is often dysregulated in cancers and inflammatory diseases.

Application 2: Intermediate for COX-2 Inhibitors (Celecoxib Analogues)

The pyrazole core is central to the structure of Celecoxib (B62257), a selective COX-2 inhibitor used to treat inflammation and pain.[8][9] Analogues can be synthesized using functionalized pyrazole intermediates.

Synthetic Workflow: The synthesis of Celecoxib analogues often involves the reaction of a diketone with a substituted hydrazine, followed by further modifications. The aminopyrazole intermediate can be used to construct related structures.

Biological Pathway: Prostaglandin (B15479496) Synthesis COX-2 inhibitors selectively block the cyclooxygenase-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and swelling.

Table 3: Biological Activity of Drug Classes Derived from Pyrazole Intermediates

| Drug Class | Target(s) | Example Compound(s) | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area |

| JAK Inhibitors | JAK2 | AZD1480 | Potent nanomolar inhibition | Oncology |

| CDK Inhibitors | CDK2 | PHA-533533 | Kᵢ = 31 nM | Oncology |

| COX-2 Inhibitors | COX-2 | Celecoxib Analogs | Varies, often in µM range | Inflammation |

Disclaimer: The protocols and data presented are for informational purposes for research professionals. All laboratory work should be conducted in a safe environment with appropriate personal protective equipment. The provided protocols are generalized and may require optimization for specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-Methyl-1-tosyl-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a key heterocyclic building block in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent and selective inhibitors of various protein kinases. The tosyl group on the pyrazole (B372694) nitrogen serves as a protecting group and can influence the reactivity of the pyrazole ring, while the 5-amino group provides a nucleophilic handle for the crucial cyclocondensation reaction to form the fused pyrimidine (B1678525) ring. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting researchers and professionals in drug discovery and development.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The primary application of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine core, which is central to the activity of numerous kinase inhibitors. This is typically achieved through a cyclocondensation reaction with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.

A general synthetic scheme for this transformation is depicted below:

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound.

Protocol 1: Synthesis of 2,7-Dimethyl-5-tosylpyrazolo[1,5-a]pyrimidine via Conventional Heating

This protocol describes the synthesis of a model pyrazolo[1,5-a]pyrimidine using acetylacetone as the β-dicarbonyl compound.

Materials:

-

This compound

-

Acetylacetone

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add acetylacetone (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with continuous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain 2,7-Dimethyl-5-tosylpyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 7-methyl-5-tosylpyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol outlines a more rapid, microwave-assisted synthesis using diethyl malonate.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide solution

-

Ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

In a microwave-safe reaction vessel, suspend this compound (1.0 eq) in ethanol.

-

Add diethyl malonate (1.2 eq) followed by a catalytic amount of sodium ethoxide solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes.

-

After cooling, neutralize the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Data Presentation

| Kinase Target | Inhibitor Scaffold | Representative IC50 (nM) | Reference Compound Example |

| Pim-1 Kinase | Pyrazolo[1,5-a]pyrimidine | 10 - 100 | SGI-1776 |

| Aurora A Kinase | N-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine | 5 - 50 | Tozasertib (VX-680) analog |

| CDK2 | 2-Anilino-pyrazolo[1,5-a]pyrimidine | 20 - 200 | PHA-767491 |

| PI3Kδ | 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine | 15 - 150 | CAL-101 (Idelalisib) analog |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general PI3K/AKT/mTOR signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a typical workflow for their synthesis and evaluation.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward and efficient cyclocondensation reactions, amenable to both conventional heating and microwave-assisted methods, allow for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this important building block in the development of novel kinase inhibitors.

Application Notes and Protocols for N-arylation of 3-Methyl-1-tosyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a key transformation for synthesizing libraries of compounds for drug discovery and development. The N-aryl pyrazole (B372694) scaffold is a privileged motif in medicinal chemistry. Two robust and widely applicable protocols are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Overview of N-arylation Strategies

The introduction of an aryl group onto the exocyclic amine of this compound is a critical step in the synthesis of various biologically active molecules. The tosyl group at the N1 position of the pyrazole ring serves as a protecting group, directing the arylation to the C5-amino substituent. The two primary methods for achieving this transformation are the Buchwald-Hartwig and Ullmann cross-coupling reactions.[1][2][3][4]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2][5] It typically employs a palladium precatalyst, a bulky biarylphosphine ligand, and a base.

-

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction has seen significant improvements with the development of more effective catalyst systems, allowing for milder reaction conditions.[1][3][6] It is a valuable alternative, particularly for specific substrates where palladium-based methods may be less effective.

The choice between these methods can depend on factors such as the electronic properties of the aryl halide, steric hindrance, and the presence of sensitive functional groups.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the N-arylation of this compound with various aryl halides using a palladium catalyst and a phosphine (B1218219) ligand.[4][5]

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Addition of Reactants: Under the inert atmosphere, add this compound (1.0 eq.) and the aryl halide (1.2 eq.).

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane, 0.2 M concentration relative to the amine).

-

Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl product.

Quantitative Data Summary: Buchwald-Hartwig N-arylation

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (2.0) | Toluene | 110 | 18 | 85 |

| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | tBuBrettPhos (6) | NaOt-Bu (1.5) | Dioxane | 100 | 24 | 78 |

| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ (2.0) | Toluene | 120 | 16 | 91 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | 75 |

Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow: Buchwald-Hartwig N-arylation

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol details the N-arylation of this compound with aryl iodides using a copper(I) iodide catalyst and a diamine ligand.[4] This method is a reliable alternative to palladium-catalyzed reactions.

Experimental Protocol

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl iodide (1.2 eq.), CuI (10 mol%), and K₃PO₄ (2.0 eq.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent and Ligand Addition: Add anhydrous dioxane (0.2 M concentration relative to the amine) followed by the diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 20 mol%) via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or LC-MS.

-

Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a Celite® pad.

-

Extraction: Wash the filtrate sequentially with aqueous ammonia, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl product.

Quantitative Data Summary: Ullmann Condensation

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | CuI (10) | Diamine (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 79 |

| 2 | 1-Iodo-3-methoxybenzene | CuI (10) | Diamine (20) | K₃PO₄ (2.0) | Dioxane | 110 | 36 | 72 |

| 3 | 1-Fluoro-4-iodobenzene | CuI (10) | Diamine (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 83 |

| 4 | 2-Iodopyridine | CuI (10) | Diamine (20) | K₃PO₄ (2.0) | Dioxane | 110 | 48 | 65 |

Yields are representative. "Diamine" refers to trans-N,N'-dimethyl-1,2-cyclohexanediamine.

Experimental Workflow: Ullmann Condensation

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 3-Methyl-1-tosyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Methyl-1-tosyl-1H-pyrazol-5-amine, a versatile building block in medicinal chemistry. The pyrazole (B372694) scaffold is a privileged structure found in numerous biologically active compounds, and palladium-catalyzed reactions offer a powerful toolkit for its elaboration and the synthesis of novel drug candidates.[1] This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the facile introduction of diverse functionalities.

Introduction to Palladium-Catalyzed Coupling with Pyrazoles

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For pyrazole derivatives, these reactions are instrumental in late-stage functionalization, a key strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. The tosyl group on the pyrazole nitrogen in this compound serves as a protecting group and can influence the regioselectivity of subsequent reactions. The 5-amino group provides a handle for further derivatization or can participate directly in coupling reactions.

General Workflow for Palladium-Catalyzed Coupling

A typical workflow for the palladium-catalyzed coupling of this compound involves the careful selection of the palladium catalyst, ligand, base, and solvent, followed by the reaction setup under an inert atmosphere, monitoring of the reaction progress, and finally, product isolation and purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound to be used in a Suzuki coupling, it would first need to be halogenated, for example at the 4-position. Alternatively, if a boronic acid derivative of the pyrazole is available, it can be coupled with various aryl or vinyl halides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrazole

| Parameter | Condition |

| Reactants | 4-Bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-5 mol%)[3][4] |

| Ligand | (If using Pd precatalyst) XPhos (4-10 mol%)[4] |

| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)[5] |

| Solvent | 1,4-Dioxane/H₂O (4:1)[5] |

| Temperature | 80-110 °C |

| Time | 12-24 h |

| Yield | 60-95% (yields are typical for similar substrates) |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine with an arylboronic acid.

-

Reaction Setup: In a flame-dried Schlenk tube, combine 4-bromo-3-methyl-1-tosyl-1H-pyrazol-5-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. In the context of this compound, the amino group can act as the nucleophile in a coupling with an aryl or heteroaryl halide.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Reactants | This compound (1.2 equiv.), Aryl halide (1.0 equiv.) |

| Catalyst | Pd₂(dba)₃ (2-5 mol%) or a suitable Pd precatalyst |

| Ligand | XPhos, RuPhos, or BrettPhos (4-10 mol%) |

| Base | NaOt-Bu (1.5 equiv.) or K₃PO₄ (2.0 equiv.) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 80-110 °C |

| Time | 12-24 h |

| Yield | 50-90% (yields are typical for similar substrates) |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of this compound.

-

Reaction Setup: To a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.

-

Inert Atmosphere: Seal the tube and evacuate and backfill with argon.

-